2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole ring and the phenoxyacetic acid derivative. Common synthetic routes include:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Preparation of the Phenoxyacetic Acid Derivative: This involves the esterification of 4-(methoxycarbonyl)-2-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole ring with the phenoxyacetic acid derivative using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)acetic acid: Lacks the phenoxyacetic acid moiety.
4-(Methoxycarbonyl)-2-propylphenoxyacetic acid: Lacks the benzo[d][1,3]dioxole ring.
Comparison: 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is unique due to the presence of both the benzo[d][1,3]dioxole ring and the phenoxyacetic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies that explore its anticancer, antioxidant, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 328.4 g/mol. Its structure contributes to its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of benzo[d][1,3]dioxole can inhibit cancer cell proliferation. For instance, compounds synthesized with this moiety have shown cytotoxic effects against various cancer cell lines, including HepG2 and MCF7. The IC50 values for these compounds often range from 1.54 µM to 9.12 mM, indicating varying levels of potency compared to standard chemotherapeutic agents like doxorubicin .
- Antioxidant Activity : The antioxidant potential of these compounds has been assessed using the DPPH assay, where they exhibited significant free radical scavenging abilities. This suggests potential applications in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies have reported that benzodioxole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Anticancer Studies
A notable study evaluated the anticancer effects of various benzodioxole derivatives on HepG2 and HCT116 cell lines. The results indicated that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics:
Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin (µM) |
---|---|---|---|
2a | HepG2 | 1.54 | 7.46 |
5 | HCT116 | 2.38 | 8.29 |
4 | MCF7 | 4.52 | 4.56 |
These findings highlight the potential of these compounds as effective anticancer agents .
The mechanisms underlying the anticancer activity include:
- Cell Cycle Arrest : Flow cytometry analysis showed that treatment with compound 2a led to significant cell cycle arrest in the G2-M phase, suggesting it interferes with cell division processes.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
Antioxidant Evaluation
The antioxidant capacity was evaluated using the DPPH method, where several synthesized compounds demonstrated effective scavenging activity comparable to Trolox, a standard antioxidant:
Compound | DPPH Scavenging Activity (%) |
---|---|
2a | 75 |
2b | 65 |
Control | 80 |
This suggests that these compounds may play a role in preventing oxidative damage in biological systems .
Anti-inflammatory Studies
In addition to anticancer and antioxidant properties, some studies have also investigated the anti-inflammatory effects of benzodioxole derivatives. These compounds were shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating potential therapeutic applications in inflammatory conditions .
Case Studies
A comprehensive study involving the synthesis and evaluation of multiple benzodioxole derivatives demonstrated their efficacy against various cancer cell lines while maintaining low toxicity towards normal cells. This selective cytotoxicity is crucial for developing safer therapeutic agents .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-(4-methoxycarbonyl-2-propylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-3-4-12-9-14(20(23)24-2)6-7-15(12)27-18(19(21)22)13-5-8-16-17(10-13)26-11-25-16/h5-10,18H,3-4,11H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDPZWCGFEMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)OC(C2=CC3=C(C=C2)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572242 | |
Record name | (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159590-92-8 | |
Record name | (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.